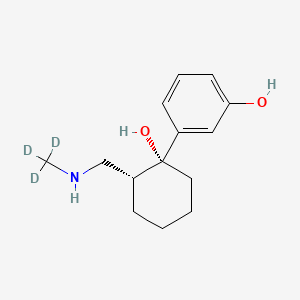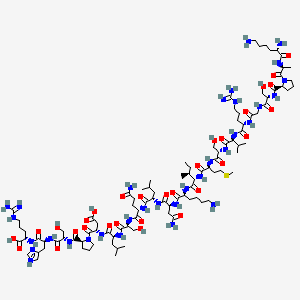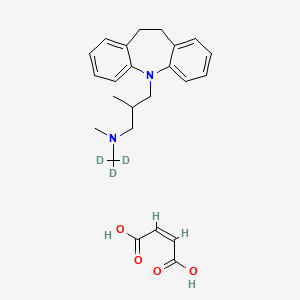
trans N-Benzyl Paroxetine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans N-Benzyl Paroxetine-d4 (TNP-d4) is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and other psychiatric disorders. TNP-d4 is a novel isotopologue of paroxetine that has been developed for use in scientific research. This compound has been used in a variety of laboratory experiments to study the biochemical and physiological effects of paroxetine. In
Applications De Recherche Scientifique
Trans N-Benzyl Paroxetine-d4 has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of paroxetine in vitro and in vivo. trans N-Benzyl Paroxetine-d4 has also been used to study the pharmacokinetics of paroxetine and its metabolites. Additionally, trans N-Benzyl Paroxetine-d4 has been used to study the metabolism of paroxetine and its metabolites in humans.
Mécanisme D'action
The mechanism of action of trans N-Benzyl Paroxetine-d4 is similar to that of paroxetine. trans N-Benzyl Paroxetine-d4 is a selective serotonin reuptake inhibitor (SSRI). It works by blocking the reuptake of serotonin, a neurotransmitter that plays an important role in regulating mood and behavior. By blocking the reuptake of serotonin, trans N-Benzyl Paroxetine-d4 increases the amount of serotonin available in the brain, which can help to reduce symptoms of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects
trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that trans N-Benzyl Paroxetine-d4 can inhibit the reuptake of serotonin and increase serotonin levels in the brain. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to increase the levels of dopamine and norepinephrine, two other neurotransmitters that are involved in regulating mood and behavior. In vivo studies have demonstrated that trans N-Benzyl Paroxetine-d4 can reduce anxiety-like behavior in rodents and can improve mood in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The use of trans N-Benzyl Paroxetine-d4 in laboratory experiments offers a number of advantages. trans N-Benzyl Paroxetine-d4 is relatively easy to synthesize in high yields and with good purity. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of paroxetine. However, there are also some limitations to using trans N-Benzyl Paroxetine-d4 in laboratory experiments. trans N-Benzyl Paroxetine-d4 has a relatively short half-life, which can limit the duration of experiments. Additionally, trans N-Benzyl Paroxetine-d4 is not approved for human use, which can limit its use in clinical studies.
Orientations Futures
The use of trans N-Benzyl Paroxetine-d4 in scientific research offers a number of potential future directions. trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on various neurological disorders, such as depression and anxiety. Additionally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other physiological processes, such as sleep, appetite, and cognitive function.
Méthodes De Synthèse
Trans N-Benzyl Paroxetine-d4 was synthesized in 2002 by the group of Dr. K.R.R. Krishnamurthy at the Indian Institute of Science. The synthesis method involves the condensation of 4-chloro-3-methylbenzyl bromide with N-benzyl-3-methoxy-4-hydroxy-piperidine in the presence of sodium hydride and dimethylformamide. The reaction is then quenched with water to form the desired product. This method has been used to synthesize trans N-Benzyl Paroxetine-d4 in high yields and with good purity.
Propriétés
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)




![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

